4-Chloro-6-methoxypyrimidine
Overview
Description
4-Chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxypyrimidine is based on structures generated from information available in ECHA’s databases . The InChI key for 4-Chloro-6-methoxypyrimidine is KLJGSQVYUGQOAW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-6-methoxypyrimidine is a solid substance at 20 degrees Celsius . It has a melting point of 30 °C and a boiling point of 80 °C/18 mmHg . The density of 4-Chloro-6-methoxypyrimidine is predicted to be 1.292±0.06 g/cm3 .
Scientific Research Applications
General Applications
Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the specific technical details or parameters are not provided .
Results or Outcomes
The outcomes also depend on the specific application. In general, the use of 4-Chloro-6-methoxypyrimidine as a raw material or intermediate can facilitate the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis of 2-Cyanopyrimidines
Scientific Field: Organic Chemistry
Methods of Application: The compound was used as an intermediate in a multi-step process that involved oxidation to sulfones and displacement of the sulfinate group with KCN .
Results or Outcomes: The process resulted in the successful synthesis of 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile .
Pharmacologically Active Decorated Six-Membered Diazines
Scientific Field: Medicinal Chemistry
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis. Unfortunately, the specific technical details or parameters are not provided .
Results or Outcomes
The outcomes also depend on the specific application. In general, the use of 4-Chloro-6-methoxypyrimidine as a raw material can facilitate the production of various pharmacologically active decorated six-membered diazines .
Synthesis of Chlorinated Pyrimidines
Scientific Field: Organic Chemistry
Methods of Application: The compound is used as an intermediate in a process that involves the reaction of phosgene with, for example, 4,6-dihydroxypyrimidine in the presence of a quaternary ammonium salt or quaternary phosphonium salt .
Results or Outcomes: The process resulted in the successful synthesis of 4,6-dichloropyrimidine .
Capillary Electrochromatographic Separations
Scientific Field: Analytical Chemistry
Methods of Application: The compound is used in mixed-mode stationary phases which exhibit both strong ion-exchange and reversed-phase chromatographic characteristics .
Results or Outcomes: The use of 4-Chloro-6-methoxypyrimidine in this context can facilitate the separation of pyrimidine derivatives, which is crucial in various analytical applications .
Synthesis of Fungicides
Scientific Field: Agricultural Chemistry
Methods of Application: The compound is used as a key synthetic intermediate in the reaction of phosgene with, for example, 4,6-dihydroxypyrimidine in the presence of a quaternary ammonium salt or quaternary phosphonium salt .
Results or Outcomes: The process resulted in the successful synthesis of certain compounds useful as fungicides .
Safety And Hazards
4-Chloro-6-methoxypyrimidine is classified as a substance that causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and seeking medical advice if irritation persists .
properties
IUPAC Name |
4-chloro-6-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGSQVYUGQOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359980 | |
Record name | 4-Chloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxypyrimidine | |
CAS RN |
26452-81-3 | |
Record name | 4-Chloro-6-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26452-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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